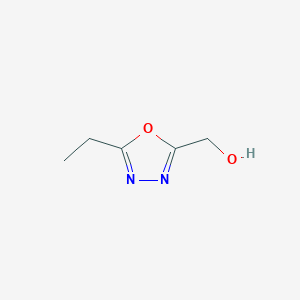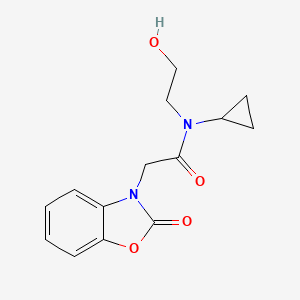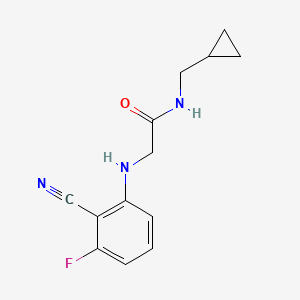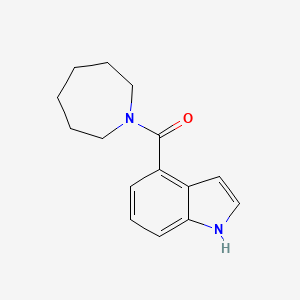![molecular formula C12H17N3O3 B7556533 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide, also known as MAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C14H18N2O3. The compound has been found to have potential applications in various fields of research, including medicinal chemistry, drug development, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is thought to contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cell signaling and regulation. The compound has also been found to modulate the activity of certain receptors, including G protein-coupled receptors and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide. One area of interest is the development of new cancer drugs based on the compound's anticancer properties. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide involves the reaction of 3-amino-N-(3-methoxyphenyl)propanamide with ethyl oxalyl chloride, followed by the addition of 2-aminoethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of new cancer drugs. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[[2-(3-methoxyanilino)-2-oxoethyl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-18-10-4-2-3-9(7-10)15-12(17)8-14-6-5-11(13)16/h2-4,7,14H,5-6,8H2,1H3,(H2,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZODNWLXPAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)



![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)

![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)

